Cys(NPys)-Antennapedia Homeobox (43-58) amide

Description

Introduction to Cell-Penetrating Peptides and Antennapedia-Derived Constructs

Historical Evolution of CPPs in Biomedical Research

The field of cell-penetrating peptides traces its origins to seminal discoveries in the late 1980s and early 1990s. The transcription-transactivating (Tat) protein of HIV-1, first characterized by Frankel and Pabo in 1988, demonstrated unprecedented cell membrane translocation capabilities, with its minimal active sequence (residues 47–57) identified as a cationic-rich motif capable of shuttling cargo into cells. Concurrently, the Prochiantz group uncovered the intrinsic cell-penetrating properties of the Drosophila Antennapedia homeodomain, leading to the 1994 discovery of penetratin—a 16-amino-acid peptide (RQIKIWFQNRRMKWKK) derived from the protein’s third helix.

These breakthroughs catalyzed the development of synthetic and chimeric CPPs. By 1997, non-covalent carriers like MPG (for nucleic acids) and Pep-1 (for proteins) expanded CPP applications beyond covalent conjugation strategies. The subsequent identification of polyarginine sequences (e.g., Arg8) by Wender and Futaki highlighted the role of guanidinium groups in membrane interactions, while Transportan—a galanin-mastoparan chimera—demonstrated the potential of amphipathic designs. Table 1 summarizes key milestones in CPP development, emphasizing the centrality of Antennapedia-derived constructs.

Table 1. Milestones in CPP Development Relevant to Antennapedia-Derived Peptides

| Year | Discovery/Innovation | Key Contributors | Impact on CPP Field |

|---|---|---|---|

| 1988 | Tat protein translocation | Frankel, Pabo | First protein-based CPP |

| 1994 | Penetratin identification | Derossi, Prochiantz | First homeodomain-derived CPP |

| 1997 | Non-covalent CPPs (MPG, Pep-1) | Morris, Divita | Enabled nucleic acid/protein delivery |

| 2001 | Polyarginine uptake mechanism | Futaki, Wender | Established cationic CPP design rules |

| 2003 | Penetratin structural resolution in bicelles | Lindberg, Mäler | Revealed helical membrane interactions |

Structural and Functional Basis of Antennapedia Homeodomain (43-58)

Primary and Secondary Structure

The Antennapedia homeodomain (residues 43–58), known as penetratin, adopts an amphipathic α-helical conformation in membrane-mimetic environments. Nuclear magnetic resonance (NMR) studies in bicellar systems revealed a stable helix spanning residues Lys46 to Met54, with tryptophan residues (Trp48, Trp56) anchoring the peptide to lipid bilayers via hydrophobic and aromatic interactions. Substitution of these tryptophans with phenylalanine (W48F/W56F) alters membrane insertion depth, underscoring their role in translocation efficiency.

Mechanism of Cellular Internalization

Early hypotheses proposed direct membrane translocation for penetratin, but contemporary studies using live-cell imaging and cholesterol depletion assays demonstrate predominant lipid raft-mediated endocytosis. Confocal microscopy of rhodamine-labeled penetratin conjugates shows rapid vesicular localization within 30 minutes, co-localizing with cholera toxin (a lipid raft marker) but not transferrin (clathrin-mediated endocytosis). Methyl-β-cyclodextrin pretreatment abolishes uptake, confirming cholesterol-dependent mechanisms.

Table 2. Structural and Functional Comparison of Penetratin Variants

| Parameter | Wild-Type Penetratin | Cys(NPys)-Modified Penetratin | W48F/W56F Variant |

|---|---|---|---|

| Sequence | RQIKIWFQNRRMKWKK | Cys(NPys)-RQIKIWFQNRRMKWKK | RQIKIFFQNRRMKFKK |

| Helical Stability | Stable in bicelles/SDS | Enhanced via disulfide tether | Reduced in bicelles |

| Membrane Insertion | Surface-associated | Deeper partitioning | Altered N-terminal depth |

| Translocation Efficiency | High | Improved covalent cargo linkage | Impaired |

Cys(NPys) Modification and Applications

The addition of an N-pyridylthio (NPys) group to penetratin’s N-terminal cysteine enables site-specific disulfide bonding with cargo molecules. This modification preserves the peptide’s helical structure while introducing a reversible conjugation site, facilitating intracellular release of therapeutic payloads. Comparative studies show that Cys(NPys)-penetratin maintains lipid raft-dependent uptake kinetics while enhancing endosomal escape through thiol-disulfide exchange mechanisms.

Properties

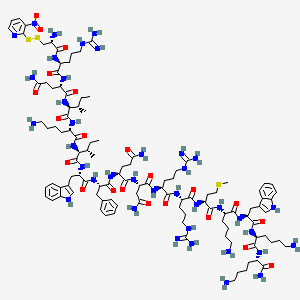

IUPAC Name |

(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H176N38O22S3/c1-6-62(3)90(149-102(164)80(42-44-88(119)152)140-95(157)76(37-23-51-129-110(122)123)135-93(155)69(117)61-174-175-109-86(150(171)172)40-26-50-128-109)107(169)143-75(36-18-22-49-116)101(163)148-91(63(4)7-2)108(170)147-84(57-66-60-133-71-32-14-12-30-68(66)71)105(167)144-82(55-64-27-9-8-10-28-64)103(165)141-79(41-43-87(118)151)99(161)146-85(58-89(120)153)106(168)139-78(39-25-53-131-112(126)127)96(158)137-77(38-24-52-130-111(124)125)97(159)142-81(45-54-173-5)100(162)136-74(35-17-21-48-115)98(160)145-83(56-65-59-132-70-31-13-11-29-67(65)70)104(166)138-73(34-16-20-47-114)94(156)134-72(92(121)154)33-15-19-46-113/h8-14,26-32,40,50,59-60,62-63,69,72-85,90-91,132-133H,6-7,15-25,33-39,41-49,51-58,61,113-117H2,1-5H3,(H2,118,151)(H2,119,152)(H2,120,153)(H2,121,154)(H,134,156)(H,135,155)(H,136,162)(H,137,158)(H,138,166)(H,139,168)(H,140,157)(H,141,165)(H,142,159)(H,143,169)(H,144,167)(H,145,160)(H,146,161)(H,147,170)(H,148,163)(H,149,164)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t62-,63-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,90-,91-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDJRXAABYCGQJ-LNTZVFCOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSC6=C(C=CC=N6)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC6=C(C=CC=N6)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H176N38O22S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2503.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys(NPys)-Antennapedia Homeobox (43-58) amide typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The cysteine residue is introduced with a protecting group, such as trityl (Trt), to prevent unwanted side reactions. After the peptide chain is assembled, the NPys group is introduced through a selective reaction with the cysteine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Cys(NPys)-Antennapedia Homeobox (43-58) amide undergoes various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds with other cysteine residues, stabilizing the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: The NPys group can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Air oxidation or iodine in acidic aqueous acetic acid.

Reduction: Phosphine-mediated reduction or DTT.

Substitution: Various nucleophiles can be used to substitute the NPys group under mild conditions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol-containing peptides.

Substitution: Modified peptides with different functional groups replacing the NPys group.

Scientific Research Applications

Cys(NPys)-Antennapedia Homeobox (43-58) amide is a synthetic peptide related to the Antennapedia homeodomain, a protein derived from Drosophila melanogaster. The Antennapedia homeodomain contains a region, specifically amino acids 43 to 58, that facilitates translocation across biological membranes . This characteristic has led to the development and use of this compound and similar peptides as cell-penetrating peptides (CPPs) in various scientific research applications .

Scientific Research Applications

Cellular Uptake and Delivery

- Oligonucleotide Delivery: this compound is utilized as a carrier to deliver oligonucleotides into cells . Linking this peptide to oligonucleotides enhances cellular uptake, even in serum-containing conditions, which leads to the inhibition of target activity and promotion of apoptosis at lower oligonucleotide concentrations .

- Cargo Delivery: Cell-penetrating peptides like Antennapedia facilitate the transport of various molecular cargoes, including oligonucleotides, across cell membranes . The internalization mechanisms are predominantly endocytic, with macropinocytosis being a significant pathway .

- Protein Delivery: The antennapedia homeobox peptide can deliver proteins into cells, influencing neuronal morphogenetic programs by penetrating cell membranes and accumulating in nuclei .

Gene Regulation and Therapeutics

- Splice Correction: CPPs, including this compound, are used to deliver splice-correcting peptide nucleic acids (PNAs) .

- Tumor Suppression: Peptides with cell-penetrating properties have been designed from tumor suppressor proteins, such as p14ARF, to decrease proliferation and induce apoptosis in cancer cell lines .

Neuronal Differentiation

- Morphological Differentiation: The antennapedia homeobox peptide induces morphological differentiation in neuronal cultures, demonstrating an efficient uptake system in neurons . It can penetrate nerve cells and accumulate in the nuclei, suggesting an influence on neuronal morphogenetic programs .

Case Studies

- Downregulation of Cu/Zn Superoxide Dismutase (SOD1): In a study, an antisense oligonucleotide coupled to a peptide homologous to the third helix of the Drosophila Antennapedia homeodomain was used to downregulate SOD1 . This CPP-mediated delivery improved cellular uptake and resulted in the inhibition of SOD1 activity and the promotion of apoptosis in PC12 cells .

- Intraneuronal Delivery of Protein Kinase C (PKC) Pseudosubstrate: The peptide pAntp43-58, derived from the third helix of the Antennapedia homeodomain, was used to deliver a PKC pseudosubstrate into cortical neurons . This CPP facilitated the translocation of the pseudosubstrate across neuronal membranes, allowing for the study of its effects on neuronal function .

Technical Details

Synthesis and Coupling

- NPyS Chemistry: The Npys derivative of cysteine, Cys(Npys), is utilized in the synthesis of unsymmetrical disulfides between PNA and CPPs .

- Coupling Reactions: this compound can be coupled to other molecules via the N-terminal NPyS-cysteinyl residue . The peptide is dissolved in deionized water, treated with tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) to generate a free thiol group, and then mixed with the desired molecule .

Limitations and Considerations

- Endocytosis Dependence: The internalization of CPPs and their cargoes is predominantly dependent on endocytic mechanisms . Understanding the specific endocytic pathways involved is crucial for optimizing delivery and therapeutic efficacy .

- Potential Toxicity: While CPPs enhance cellular uptake, potential toxic effects must be considered, especially at higher concentrations.

Mechanism of Action

The mechanism of action of Cys(NPys)-Antennapedia Homeobox (43-58) amide involves its ability to penetrate cell membranes and interact with intracellular targets. The NPys modification enhances the peptide’s stability and facilitates its cellular uptake. Once inside the cell, the peptide can bind to specific DNA sequences, modulating gene expression and influencing cellular processes. The cysteine residue’s ability to form disulfide bonds also plays a crucial role in stabilizing the peptide’s structure and function.

Comparison with Similar Compounds

Advantages and Limitations

Advantages of Cys(NPys)-Antennapedia (43–58)

- Stability: Resists lysosomal degradation due to non-endocytic uptake .

- Specificity: PSA binding enhances neuronal targeting .

- Versatility: Compatible with diverse cargoes (peptides, siRNA, small molecules) via NPys chemistry .

Limitations

Biological Activity

Cys(NPys)-Antennapedia Homeobox (43-58) amide is a derivative of the Antennapedia homeobox peptide, which is known for its ability to penetrate cell membranes and influence cellular processes. This compound incorporates a cysteine residue modified with a nitrophenylsulfenyl (NPys) group, enhancing its biological activity and potential therapeutic applications.

The Antennapedia homeobox peptide, particularly the 43-58 segment, is recognized for its role in promoting cellular uptake through mechanisms such as endocytosis. The addition of the Cys(NPys) moiety may enhance its stability and bioactivity, allowing for more effective delivery of therapeutic agents into cells. Research indicates that CPPs (cell-penetrating peptides) like the Antennapedia peptide can translocate across cellular membranes and interact with intracellular targets, thereby modulating various biological functions.

Case Studies and Research Findings

- Neurite Outgrowth Enhancement

- Cell Penetration Efficacy

- Mechanistic Insights

Comparative Biological Activity

| Peptide | Mechanism | Effect on Neurite Outgrowth | Internalization Pathway |

|---|---|---|---|

| Cys(NPys)-Antennapedia (43-58) | Cell membrane penetration | Doubled neurite length | Endocytosis |

| Penetratin (Antennapedia 43-58) | Cell membrane penetration | Significant increase | Endocytosis |

| Other CPPs | Varies | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the structural and functional features of Cys(NPys)-Antennapedia Homeobox (43-58) amide that make it relevant to cellular uptake studies?

- Methodological Answer : The peptide contains the Antennapedia (Antp) homeobox domain (residues 43–58), which is critical for DNA binding and transcriptional regulation in developmental biology . The Cys(NPys) modification introduces a thiol-reactive group (pyridyl disulfide), enabling covalent conjugation to cargo molecules via maleimide-thiol chemistry. This facilitates cellular internalization, as the Antp domain is a well-characterized cell-penetrating peptide (CPP) . The amide terminus enhances stability against proteolytic degradation compared to free carboxyl termini. Researchers should verify sequence integrity using mass spectrometry (e.g., MALDI-TOF) and purity via reverse-phase HPLC .

Q. How can researchers track the intracellular localization of this compound in live-cell assays?

- Methodological Answer : Fluorescent labeling (e.g., FITC or TAMRA) can be conjugated to the peptide via its ε-aminohexanoic acid (Ahx) linker or the Cys(NPys) group. For quantitative tracking, use fluorescence-activated cell sorting (FACS) to measure uptake efficiency and confocal microscopy to resolve subcellular localization. Controls must include unlabeled peptide to account for autofluorescence and competitive inhibition assays (e.g., excess unmodified Antp peptide) to confirm specificity .

Advanced Research Questions

Q. What experimental design considerations are critical when conjugating this compound to therapeutic cargoes (e.g., siRNA or proteins)?

- Methodological Answer :

- Conjugation Efficiency : Optimize molar ratios (e.g., 1:3 peptide:cargo) and reaction time (typically 2–4 hours at 4°C in inert atmosphere) to prevent disulfide bond oxidation .

- Validation : Use SDS-PAGE with Coomassie staining or Western blotting (for tagged cargoes) to confirm conjugation.

- Functionality Testing : Perform luciferase reporter assays or qPCR to validate cargo delivery efficacy in target cells .

- Negative Controls : Include scrambled-sequence peptides or cargo-only treatments to isolate CPP-specific effects.

Q. How should researchers address conflicting data on the membrane translocation efficiency of this compound across different cell lines?

- Methodological Answer : Variability may arise from differences in membrane composition (e.g., heparan sulfate proteoglycan expression) or endocytic activity. To resolve contradictions:

- Systematic Comparison : Test uptake in standardized cell models (e.g., HeLa, HEK293, primary neurons) under identical conditions (pH, temperature, serum concentration).

- Mechanistic Studies : Use inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated pathways) or membrane depolarization agents to distinguish between active and passive transport .

- Quantitative Analysis : Normalize fluorescence intensity to total protein content or cell count to account for proliferation rate differences .

Q. What are the key challenges in synthesizing and purifying this compound, and how can they be mitigated?

- Methodological Answer :

- Synthesis Challenges : The NPys group is sensitive to oxidation; use inert gas (N₂/Ar) during solid-phase synthesis and reduce disulfide formation by adding reducing agents (e.g., TCEP) in buffers .

- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA). Monitor for byproducts (e.g., deprotected peptides) using MALDI-TOF mass spectrometry .

- Solubility Issues : Dissolve the peptide in DMSO or acidic buffers (pH 4–5) to prevent aggregation, and confirm monomeric state via dynamic light scattering (DLS) .

Q. How can researchers analyze the structural stability of this compound under physiological conditions?

- Methodological Answer :

- Circular Dichroism (CD) : Measure α-helical content in PBS or serum-containing media to assess conformational stability. Compare to unmodified Antp peptide to determine NPys group effects .

- Serum Stability Assays : Incubate the peptide in fetal bovine serum (FBS) at 37°C, sampling at intervals (0, 1, 4, 24 hours) for HPLC analysis of degradation products .

- Molecular Dynamics (MD) Simulations : Model peptide-membrane interactions to predict regions prone to destabilization .

Data Analysis & Interpretation

Q. What statistical and computational tools are recommended for quantifying the cellular uptake efficiency of this compound?

- Methodological Answer :

- Flow Cytometry Data : Use non-parametric tests (Mann-Whitney U) for skewed distributions and ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons .

- Fluorescence Microscropy : Apply image analysis software (e.g., ImageJ/Fiji) to calculate cytoplasmic vs. nuclear fluorescence ratios, ensuring background subtraction .

- Machine Learning : Train classifiers (e.g., random forests) on uptake data to identify cell-line-specific predictors (e.g., membrane protein expression profiles) .

Q. How can researchers validate the specificity of this compound-mediated cargo delivery in gene-editing applications?

- Methodological Answer :

- CRISPR-Cas9 Co-delivery : Measure on-target editing efficiency (e.g., SURVEYOR assay) and compare to commercial transfection reagents (e.g., Lipofectamine).

- Off-Target Controls : Perform whole-genome sequencing or GUIDE-seq to rule out nonspecific edits .

- Dose-Response Curves : Titrate peptide-cargo complexes to establish minimum effective concentrations and assess cytotoxicity (MTT/CCK-8 assays) .

Literature & Resource Integration

Q. What databases and experimental repositories should researchers consult to benchmark findings on this compound against existing studies?

- Methodological Answer :

- Primary Literature : Search PubMed/Google Scholar for "Antennapedia homeobox CPP" or "NPys conjugation" with filters for recent (post-2020) studies.

- Structural Data : Use UniProt (ID P02833 for Drosophila Antp) or RCSB PDB for homeobox domain homology models .

- Chemical Properties : Refer to PubChem (CID 131950768) for physicochemical data and spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.